N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide
Descripción
N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide is a synthetic small molecule featuring a benzo[d]thiazol-2-yl core substituted with a 4-methyl group, a phenylsulfonyl moiety, and a pyridin-3-ylmethyl amine. Its synthesis involves multi-step organic reactions, including sulfonylation, amidation, and alkylation (). The compound is characterized by advanced analytical techniques such as $ ^1H $-NMR, LCMS, and IR spectroscopy, confirming its structural integrity and purity. Notably, the benzo[d]thiazole scaffold is known for its pharmacological relevance, while the phenylsulfonyl group enhances metabolic stability and binding affinity to target proteins (). The pyridin-3-ylmethyl substituent may improve solubility and modulate receptor interactions, as seen in structurally related P2X7 antagonists ().
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-18-8-5-12-21-23(18)26-24(31-21)27(17-19-9-6-14-25-16-19)22(28)13-7-15-32(29,30)20-10-3-2-4-11-20/h2-6,8-12,14,16H,7,13,15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACONVQWUBFRLRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide, identified by its CAS number 920393-51-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 465.6 g/mol |
| CAS Number | 920393-51-7 |
Antibacterial Activity
In studies involving thiazole derivatives, compounds have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, a related thiazole compound demonstrated significant antibacterial activity at concentrations as low as 1 µg/mL when tested using a cup plate method . This suggests that N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide may also possess similar antibacterial properties.
Antifungal Activity
Similar thiazole derivatives have been evaluated for antifungal activity against species like Aspergillus niger and Aspergillus oryzae. The results indicated effective inhibition of fungal growth, which could be extrapolated to predict the antifungal potential of the compound .
Anticancer Potential
Research on benzothiazole derivatives has revealed their potential in cancer treatment. These compounds often exhibit cytotoxic effects against various cancer cell lines. For example, certain benzothiazole derivatives have been noted for their ability to induce apoptosis in cancer cells, suggesting that N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide may warrant investigation in oncological studies .
Case Studies and Research Findings
- Synthesis and Activity of Related Compounds : A study synthesized several amides based on thiazole structures and assessed their biological activities. Results indicated that modifications in the thiazole ring significantly influenced antibacterial and antifungal efficacy .
- Neuroprotective Effects : Compounds structurally related to N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide have been tested for neuroprotective effects in models of ischemia/reperfusion injury. These studies showed that certain derivatives could effectively reduce neuronal injury, indicating a broader therapeutic potential .
- Antioxidant Properties : Some thiazole derivatives have been highlighted for their antioxidant capabilities, which are crucial for mitigating oxidative stress-related diseases. This property could also be relevant for the compound under discussion, suggesting further exploration into its antioxidant activity could be beneficial .
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparisons
Research Findings and Implications
- Electronic Effects: Fluorinated sulfonyl groups (e.g., in VU0916219) increase polarity and may improve blood-brain barrier penetration compared to non-fluorinated analogues ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
